molecular formula C11H13NO4S B11815933 3-(2-Phenylethenylsulfonylamino)propanoic acid

3-(2-Phenylethenylsulfonylamino)propanoic acid

Cat. No.: B11815933
M. Wt: 255.29 g/mol
InChI Key: KMGIOGNXCLEHQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethenesulfonamido)propanoic acid typically involves the reaction of 2-phenylethenesulfonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(2-phenylethenesulfonamido)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamido group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major products include sulfonic acids or sulfonates.

    Reduction: The major products include amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(2-Phenylethenesulfonamido)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-phenylethenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethenesulfonamido moiety may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Similar in structure but lacks the sulfonamido group.

    2-Phenylethanesulfonic acid: Contains a sulfonic acid group instead of the sulfonamido group.

    3-(2-Phenylethenesulfonyl)propanoic acid: Similar but with a sulfonyl group instead of the sulfonamido group.

Uniqueness

3-(2-Phenylethenesulfonamido)propanoic acid is unique due to the presence of both the phenylethenesulfonamido and propanoic acid moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

3-(2-phenylethenylsulfonylamino)propanoic acid

InChI

InChI=1S/C11H13NO4S/c13-11(14)6-8-12-17(15,16)9-7-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,13,14)

InChI Key

KMGIOGNXCLEHQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)O

Origin of Product

United States

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